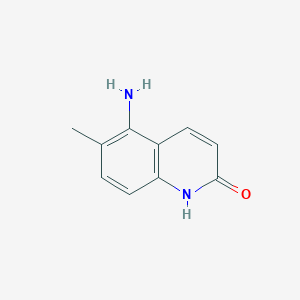
1-(6-Chloro-3-methoxy-4-pyridazinyl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(6-Chloro-3-methoxy-4-pyridazinyl)ethanone is a chemical compound that belongs to the pyridazine family Pyridazines are heterocyclic aromatic organic compounds characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 2 This particular compound features a chloro and methoxy substituent on the pyridazine ring, along with an ethanone group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-Chloro-3-methoxy-4-pyridazinyl)ethanone typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 6-chloro-3-methoxy-pyridazine and acetyl chloride.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis. A suitable solvent, such as dichloromethane, is used to dissolve the reactants.
Catalysts: A Lewis acid catalyst, such as aluminum chloride, is often employed to facilitate the acylation reaction.
Procedure: The 6-chloro-3-methoxy-pyridazine is reacted with acetyl chloride in the presence of the catalyst at a controlled temperature, typically around 0-5°C. The reaction mixture is then stirred for several hours to ensure complete conversion.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve larger-scale reactions with optimized conditions for higher yield and efficiency. Continuous flow reactors and automated systems may be employed to streamline the process and ensure consistent quality.
Análisis De Reacciones Químicas
Types of Reactions: 1-(6-Chloro-3-methoxy-4-pyridazinyl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethanone group to an alcohol or other reduced forms.
Substitution: The chloro substituent can be replaced by other nucleophiles through substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted pyridazine derivatives.
Aplicaciones Científicas De Investigación
1-(6-Chloro-3-methoxy-4-pyridazinyl)ethanone has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mecanismo De Acción
The mechanism of action of 1-(6-Chloro-3-methoxy-4-pyridazinyl)ethanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The chloro and methoxy substituents, along with the ethanone group, contribute to its binding affinity and specificity. The exact pathways involved can vary based on the context of its use.
Comparación Con Compuestos Similares
6-Chloro-3-methoxy-pyridazine: Lacks the ethanone group, which may result in different chemical and biological properties.
3-Methoxy-6-methyl-pyridazine: Substituted with a methyl group instead of a chloro group, leading to variations in reactivity and applications.
4-Chloro-3-methoxy-pyridine: A pyridine derivative with similar substituents but different ring structure, affecting its overall properties.
Uniqueness: 1-(6-Chloro-3-methoxy-4-pyridazinyl)ethanone is unique due to the combination of its chloro, methoxy, and ethanone substituents on the pyridazine ring. This specific arrangement imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
869852-15-3 |
|---|---|
Fórmula molecular |
C7H7ClN2O2 |
Peso molecular |
186.59 g/mol |
Nombre IUPAC |
1-(6-chloro-3-methoxypyridazin-4-yl)ethanone |
InChI |
InChI=1S/C7H7ClN2O2/c1-4(11)5-3-6(8)9-10-7(5)12-2/h3H,1-2H3 |
Clave InChI |
VXLCINMWUKLJOC-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CC(=NN=C1OC)Cl |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[3-[3-(chloromethyl)phenoxy]propyl]phthalimide](/img/structure/B8531934.png)


![2-chloro-4-phenyl-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B8531965.png)


![6-(2,6-dichlorophenyl)-2-hydroxy-8-methyl-8H-pyrido[2,3-d]pyrimidin-7-one](/img/structure/B8531984.png)





